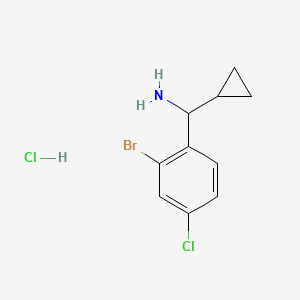
(2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride is a chemical compound with the molecular formula C10H12BrCl2N This compound is of interest due to its unique structure, which includes both bromine and chlorine substituents on a phenyl ring, as well as a cyclopropyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride typically involves multiple steps. One common route starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, the methanamine group is added through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the halogen substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can lead to dehalogenated derivatives.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-chlorophenyl)methanaminehydrochloride: Lacks the cyclopropyl group.
(2-Bromo-4-chlorophenyl)(ethyl)methanaminehydrochloride: Contains an ethyl group instead of a cyclopropyl group.
(2-Bromo-4-chlorophenyl)(methyl)methanaminehydrochloride: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
(2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12BrCl2N |
|---|---|
Molecular Weight |
297.02 g/mol |
IUPAC Name |
(2-bromo-4-chlorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11BrClN.ClH/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |
InChI Key |
QKXIGZZSPYHJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)Cl)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)
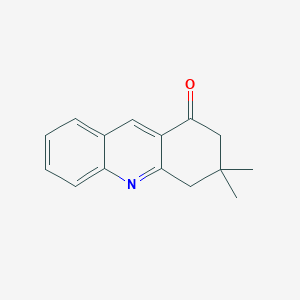
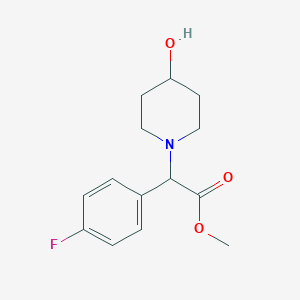
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
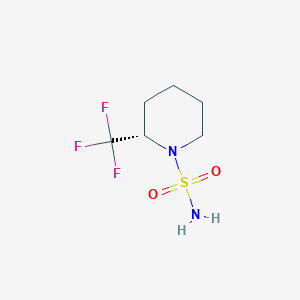

![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)
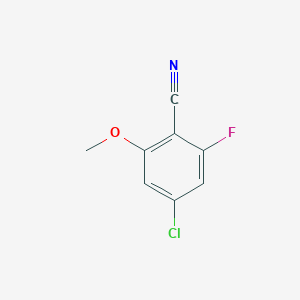
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
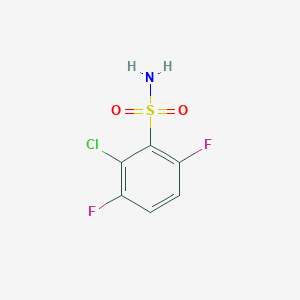
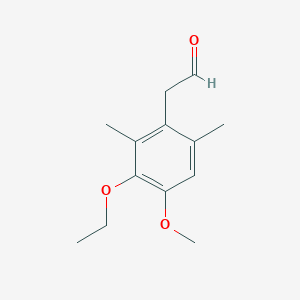
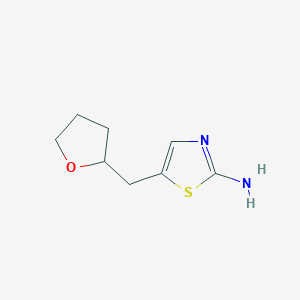

![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
